1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Catalog No.
S3276910
CAS No.
1340122-21-5
M.F
C10H15N3
M. Wt
177.251
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

CAS Number

1340122-21-5

Product Name

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

IUPAC Name

1-cyclobutyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Molecular Formula

C10H15N3

Molecular Weight

177.251

InChI

InChI=1S/C10H15N3/c1-2-8(3-1)13-7-12-9-6-11-5-4-10(9)13/h7-8,11H,1-6H2

InChI Key

FZYKSNSEDOBDQW-UHFFFAOYSA-N

SMILES

C1CC(C1)N2C=NC3=C2CCNC3

Solubility

not available

1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound features a cyclobutyl group attached to the nitrogen atom of the imidazole ring, which contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is C10_{10}H12_{12}N4_{4}, and it has a molecular weight of approximately 188.23 g/mol .

Typical of imidazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles in substitution reactions.
  • C-H Activation: Recent studies have explored C-H activation strategies for functionalizing the cyclobutyl moiety, allowing for the introduction of diverse substituents

    The unique properties of 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine make it suitable for various applications:

    • Pharmaceuticals: Its derivatives are being investigated as potential drug candidates for treating cancer and infectious diseases.
    • Material Science: The compound may also find applications in developing novel materials due to its unique structural features.

Research indicates that 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exhibits significant biological activity. It has been studied for its potential as:

  • Anticancer Agent: Some derivatives have shown selective inhibition against cancer cell lines by targeting specific kinases involved in cell proliferation .
  • Antimicrobial Activity: Compounds in the imidazo[4,5-c]pyridine class have demonstrated antimicrobial properties against various pathogens .

Several synthetic routes have been developed for the preparation of 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine:

  • Cyclization Reactions: Starting from appropriate precursors such as pyridine derivatives and cyclobutane-containing compounds, cyclization can be achieved using acid catalysts or heat.
  • Multistep Synthesis: A common method involves multiple steps including protection-deprotection strategies and functional group transformations to yield the final product with desired substituents .

Studies examining the interactions of 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine with biological targets have revealed:

  • Kinase Inhibition: The compound has been shown to bind selectively to certain kinase targets involved in cancer progression .
  • Receptor Binding: Interaction studies indicate potential binding affinity towards receptors implicated in neurotransmission and other physiological processes.

Several compounds share structural similarities with 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridineC9_9H12_{12}N4_{4}Smaller cyclopropyl group may influence reactivity and biological activity differently than cyclobutyl.
1-Cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridineC11_{11}H14_{14}N4_{4}Larger cyclohexyl group potentially enhances lipophilicity and alters pharmacokinetics.
4-Methyl-1H-imidazo[4,5-c]pyridineC8_{8}H8_{8}N3_{3}Lacks a cycloalkyl substituent but retains imidazole core; useful for comparison in biological assays.

XLogP3

0.3

Dates

Modify: 2024-04-14

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